molecular formula C19H16N2O4 B3328003 (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 406938-39-4

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B3328003
CAS No.: 406938-39-4
M. Wt: 336.3 g/mol
InChI Key: MDXJJOKTGDJRNN-RHSMWYFYSA-N
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Description

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXJJOKTGDJRNN-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a tetrahydro-β-carboline derivative that has garnered attention for its potential biological activities. It is structurally related to various pharmacologically active compounds and has been studied for its effects on phosphodiesterase (PDE) inhibition, particularly PDE5.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 372.8 g/mol
  • CAS Number : 474668-76-3

Physical Properties

PropertyValue
Melting Point154 °C
Boiling Point531 °C (predicted)
Density1.359 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO and methanol

Phosphodiesterase Inhibition

Research indicates that derivatives of tetrahydro-β-carbolines exhibit significant inhibitory activity against PDE5, an enzyme implicated in various physiological processes including vasodilation and signaling pathways in cancer cells. For instance, studies have shown that certain β-carboline derivatives can inhibit PDE5 with IC50 values ranging from 0.14 to 4.99 μM . The mechanism involves binding to a conserved site within the enzyme that is critical for its activity.

Table 1: PDE5 Inhibition Data

CompoundIC50 (μM)% PDE5 Inhibition at 50 μM
Tadalafil0.007102
GR30040X0.375
XLV0.06102

The structure of the compound plays a crucial role in its biological activity; modifications to the benzodioxole moiety can significantly alter the potency of the compound against PDE5.

Antitumor Activity

The inhibition of PDEs has also been linked to antitumor effects due to the elevation of intracellular cAMP and cGMP levels, which can induce apoptosis in tumor cells and regulate the tumor microenvironment . The compound's ability to modulate these pathways suggests potential applications in cancer therapy.

Study on Tetrahydro-β-Carboline Derivatives

A study conducted on a series of tetrahydro-β-carboline derivatives revealed that specific structural features are essential for their inhibitory effects on PDE5. The presence of a hydrophobic clamp and hydrogen bonding interactions were identified as key factors for binding efficiency .

Clinical Implications

Given the established role of PDE5 inhibitors in treating erectile dysfunction and pulmonary hypertension, compounds like this compound could be explored further for therapeutic applications beyond their current uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

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